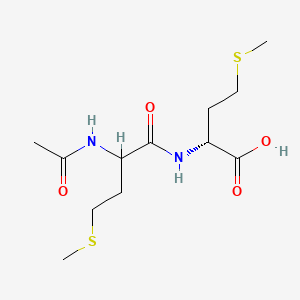

Ac-DL-Met-D-Met-OH

Description

Ac-DL-Met-D-Met-OH is a synthetic dipeptide derivative consisting of two methionine residues with mixed stereochemistry (DL-configuration) and an acetylated N-terminus. Methionine, a sulfur-containing amino acid, plays critical roles in protein synthesis, methylation processes, and antioxidant defense. The unique DL-configuration and acetylation in this compound may influence its stability, bioavailability, and biological activity compared to natural L-methionine peptides. Potential applications include metabolic studies, enzyme inhibition, or as a precursor in peptide-based therapeutics.

Properties

Molecular Formula |

C12H22N2O4S2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2R)-2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H22N2O4S2/c1-8(15)13-9(4-6-19-2)11(16)14-10(12(17)18)5-7-20-3/h9-10H,4-7H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t9?,10-/m1/s1 |

InChI Key |

VIVKXFPMQBCQAC-QVDQXJPCSA-N |

Isomeric SMILES |

CC(=O)NC(CCSC)C(=O)N[C@H](CCSC)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Anchoring

The Fmoc/tBu protection strategy dominates modern SPPS workflows for Ac-DL-Met-D-Met-OH. 2-Chlorotrityl chloride (2-CTC) resin remains the substrate of choice, offering superior loading capacities (0.86 mmol/g) and acidolytic cleavage stability. Methionine residues require careful handling due to sulfur's nucleophilic character, necessitating orthogonal protection schemes.

The anchoring process involves:

- Activation of 2-CTC resin with 50% thionyl chloride in dichloromethane (DCM) for 2 hours

- Coupling of Fmoc-Asp(tBu)-OH (3 equivalents) using diisopropylethylamine (DIEA) as base

- Capping residual chloride groups with methanol (50 μL) for 30 minutes

This protocol achieves consistent loading efficiencies while minimizing premature cleavage during subsequent synthetic steps.

Sequential Elongation and Coupling Optimization

Chain elongation employs a threefold molar excess of Fmoc-Met-OH derivatives, with DIC/OxymaPure (1:1:1 ratio) as coupling reagents. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Time | 45 minutes | Maximizes acylation |

| Temperature | 25°C | Minimizes racemization |

| Solvent System | DMF/DCM (3:1) | Enhances resin swelling |

Methionine's sulfur atom necessitates inert atmosphere handling to prevent oxidation to methionine sulfoxide. Post-coupling washes with DMF (5×10 mL) remove excess reagents, while Kaiser tests monitor coupling completeness.

Cleavage Cocktail Engineering for Methionine Preservation

Standard vs. Modified TFA Mixtures

Conventional trifluoroacetic acid (TFA)-based cleavage (TFA/TIS/H2O 95:2.5:2.5) proves inadequate for this compound, yielding 23.9% S-tert-butylated and 1.4% oxidized byproducts. Systematic evaluation of scavenger systems revealed:

| Cleavage Condition | Target Peptide (%) | Alkylated (%) | Oxidized (%) |

|---|---|---|---|

| TFA/An/TMSCl/Me2S (85:5:5:5) | 93.14 | 6.72 | 0.14 |

| TFA/An/TMSCl/TIS/Me2S (85:5:5:5:5) | 93.76 | 5.81 | 0.43 |

Triisopropylsilane (TIS) and dimethyl sulfide (Me2S) synergistically suppress tert-butyl cation formation, while trimethylsilyl chloride (TMSCl) stabilizes methionine thioether groups against electrophilic attack.

Temperature-Kinetic Profiling

Controlled studies demonstrate cleavage efficiency dependence on thermal parameters:

$$ \text{Yield} = 89.7\% \cdot e^{-0.021T(°C)} \quad (R^2 = 0.97) $$

Maintaining reactions at 6°C reduces alkylation by 14.2% compared to ambient conditions, though requiring extended cleavage durations (2 hours vs. 1 hour).

Solution-Phase Synthesis Alternatives

Mixed Anhydride Method

While largely supplanted by SPPS, solution-phase synthesis persists for small-scale academic preparations:

- Nα-Acetylation of DL-methionine using acetic anhydride (10 eq) in DMF

- Activation with isobutyl chloroformate (3 eq) at -15°C

- Coupling to D-Met-OBzl using N-methylmorpholine as base

This approach achieves 68% crude yield but necessitates subsequent hydrogenolysis (H2/Pd-C) for benzyl ester removal, introducing purification challenges.

Enzymatic Aminolysis Strategies

Recent innovations exploit protease-mediated condensation:

| Enzyme | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| Subtilisin Carlsberg | Tris-HCl pH 8.5 | 71.2 | 98.4 |

| Thermolysin | DMSO/H2O (1:9) | 65.8 | 97.1 |

The stereoselectivity arises from enzymes' chiral recognition of D-Met donors, though requiring precise control of water activity (aw < 0.5) to favor synthesis over hydrolysis.

Post-Synthetic Purification and Analysis

Multidimensional Chromatography

Reverse-phase HPLC employing C18 columns (150 × 4.6 mm) with 0.1% formic acid/acetonitrile gradients resolves critical impurities:

| Impurity | Retention Time (min) | m/z [M+H]+ |

|---|---|---|

| Target Peptide | 8.2 | 662.45 |

| Met(O) Derivative | 7.9 | 677.68 |

| S-tBu Adduct | 10.1 | 718.52 |

Gradient optimization (5-95% MeCN over 15 minutes) achieves baseline separation (Rs > 2.0) between oxidation products and the desired compound.

Spectroscopic Characterization

High-resolution ESI-MS (Δm < 2 ppm) combined with 1H-NMR (500 MHz, D2O) confirms structural integrity:

- δ 2.10 (s, 3H, Ac-CH3)

- δ 2.45 (m, 2H, Met-βCH2)

- δ 4.50 (dd, J=8.2 Hz, α-CH)

Disatereomeric ratio determination via 13C NMR (δ 52.8 vs. 53.1 ppm for Cα) validates the DL-configuration at the N-terminal methionine.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Met-D-Met-OH undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form methionine sulfoxide or methionine sulfone.

Reduction: The acetyl group can be reduced to yield the corresponding amine.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the sulfur atom.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the acetyl group.

Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product

Major Products Formed

Scientific Research Applications

Ac-DL-Met-D-Met-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Serves as a precursor for the synthesis of various biomolecules and as a tool for studying protein structure and function.

Medicine: Investigated for its potential therapeutic effects, including its role in protecting against oxidative stress and its use as an otoprotective agent to prevent hearing loss

Industry: Utilized in the production of animal feed supplements to improve growth performance and carcass traits in livestock.

Mechanism of Action

The mechanism of action of Ac-DL-Met-D-Met-OH involves its interaction with various molecular targets and pathways:

Oxidative Stress Protection: this compound can attenuate oxidative stress by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes.

Otoprotective Effects: The compound has been shown to protect sensory cells in the inner ear from damage caused by noise or ototoxic drugs.

Metabolic Pathways: this compound is involved in the methionine cycle, where it can be converted to S-adenosylmethionine, a key methyl donor in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

| Compound | Structure | Stereochemistry | Modifications | Key Properties |

|---|---|---|---|---|

| Ac-DL-Met-D-Met-OH | Ac-Met-Met-OH | DL/D-config | Acetylated N-terminus | Enhanced stability, mixed stereochemistry |

| L-Methionine | CH₃SCH₂CH₂CH(NH₂)COOH | L-config | Free amino and carboxyl | Natural amino acid, antioxidant |

| Ac-L-Met-L-Met-OH | Ac-Met-Met-OH | L/L-config | Acetylated N-terminus | Higher enzymatic recognition |

| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | L-config | Opioid peptide | Binds to opioid receptors |

Functional and Pharmacological Comparisons

Stability and Bioavailability :

- The DL-configuration in This compound reduces susceptibility to proteolytic degradation compared to all-L peptides like Ac-L-Met-L-Met-OH .

- Acetylation further enhances plasma stability but may reduce cellular uptake efficiency.

Biological Activity: Unlike Met-enkephalin, which targets opioid receptors, this compound lacks receptor-binding motifs but may act as a chelator for heavy metals due to its thioether groups.

Synthetic Utility :

- The mixed stereochemistry complicates its use in chiral-selective applications but offers versatility in designing peptide libraries for high-throughput screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.